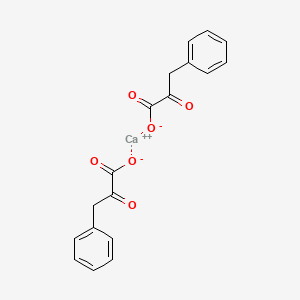
4-(9H-Carbazol-9-yl)benzaldehyde
概要
説明
4-(9H-Carbazol-9-yl)benzaldehyde, also known as N-(4-Formylphenyl)carbazole or 4-carbazol-9-ylbenzaldehyde, is a compound with the molecular formula C19H13NO . It is used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a carbazole ring and a benzaldehyde group . The carbazole ring is a tricyclic compound that consists of two benzene rings fused on either side of a pyrrole ring .Chemical Reactions Analysis
This compound can undergo various chemical reactions, depending on the conditions and reagents used . For example, it can be used as an intermediate in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 271.32 . The compound shows good thermal stability, with high glass transition temperatures .科学的研究の応用
Photophysical Properties and Intramolecular Charge Transfer (ICT) Effects
- Carbazole-based D-π-A molecules, including derivatives of 4-(9H-Carbazol-9-yl)benzaldehyde, have been synthesized and studied for their thermal, electrochemical, optical, and ICT properties. These studies have shown that substituting the pi-spacer and acceptor groups in these molecules can significantly influence their photophysical properties and ICT behavior, such as fluorosolvatochromism and Stokes shifts (Altinolcek et al., 2021).
Electrochromic Polymers
- Novel polymers synthesized from monomers including derivatives of this compound have shown potential in electrochromic applications. These polymers exhibited high coloration efficiency and electrochromic stability, indicating their suitability as materials for electrochromic devices (Zhang et al., 2019).
Synthesis and Spectroscopic Properties
- The synthesis and spectroscopic properties of carbazole-oxadiazole derivatives from this compound have been studied. These derivatives demonstrate unique optical properties in various solvents, which can be crucial for applications in optical materials and sensors (Gündoğdu et al., 2017).
Sensing Applications
- A study on the synthesis of 4-(3-(thiophen-2-yl)-9H-carbazol-9-yl)benzaldehyde (a derivative of this compound) has shown its application in creating selective sensors, specifically for detecting Cu2+ ions. This indicates the potential of such compounds in environmental and healthcare applications (Rahman et al., 2016).
Safety and Hazards
作用機序
Target of Action
Carbazole derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their unique structural features .
Mode of Action
Carbazole derivatives are often involved in π-π stacking interactions due to their planar structure, which can influence their interaction with biological targets .
Biochemical Pathways
Carbazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane suggests it may have good bioavailability.
Result of Action
Carbazole derivatives are often used in the synthesis of fluorescent dyes and photosensitive materials , suggesting they may influence cellular processes related to light absorption and emission.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(9H-Carbazol-9-yl)benzaldehyde. The compound should be stored under an inert atmosphere at room temperature . Exposure to air should be avoided .
特性
IUPAC Name |
4-carbazol-9-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHLDCKUUAGNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431637 | |
| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110677-45-7 | |
| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(9H-Carbazol-9-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-(9H-Carbazol-9-yl)benzaldehyde influence its optical properties, and what is its potential in material applications?
A1: this compound serves as a crucial building block for constructing D-π-A conjugated polymers [, ]. These polymers are characterized by an electron-donating (D) unit, a π-conjugated bridge, and an electron-accepting (A) unit. this compound typically functions as the electron-donating unit.
Q2: What spectroscopic data is available for characterizing 4-(9H-Carbazol-9-yl)chalcone, a derivative of this compound?
A2: 4-(9H-Carbazol-9-yl)chalcone, synthesized via an aldol reaction between this compound and acetophenone, has been characterized using various spectroscopic techniques [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)
![Benzaldehyde N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B1365908.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)




![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)
![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)


![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
